N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C16H18F2N2O2 and its molecular weight is 308.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
Research into the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids showcases the compound's relevance in chemical synthesis. This method is noted for its mild and efficient conditions towards diverse product formation, highlighting the versatility of indole carboxamides in facilitating selective C-C and C-N bond formation through C-H activation and electrophilic addition (Jing Zheng et al., 2014).
Antituberculosis Activity
The study on indole-2-carboxamides as antituberculosis agents underscores their potential in addressing infectious diseases. These compounds, derived from phenotypic screening against mycobacteria, exhibit low micromolar potency against Mycobacterium tuberculosis (Mtb) and show improved metabolic stability through structural modifications. This research positions indole carboxamides as promising candidates for developing new antituberculosis therapies (R. R. Kondreddi et al., 2013).
Anti-TB and ADMET Properties
Further exploration of indole-2-carboxamide-based compounds reveals their exceptional antitubercular activity in animal models of tuberculosis infection. A particular focus is on the compound's efficacy against drug-sensitive and resistant strains of Mycobacterium tuberculosis, alongside superior ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This signifies the compound's potential as a candidate for clinical trials, illustrating the critical role of indole carboxamides in developing effective anti-TB agents (J. Stec et al., 2016).
Lipophilicity and Molecular Polarity
The study of partially fluorinated methyl groups on indole and 5-methoxyindole derivatives provides insight into the impact of fluorination on molecular lipophilicity and polarity. These findings are relevant for designing compounds with optimized pharmacokinetic properties, demonstrating the significance of structural modifications in influencing the bioavailability and therapeutic efficacy of indole carboxamides (Quentin A. Huchet et al., 2013).
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c1-22-12-3-2-10-8-14(20-13(10)9-12)15(21)19-11-4-6-16(17,18)7-5-11/h2-3,8-9,11,20H,4-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRFZTUVYWGJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.